6,10,14,18-Eicosatetraenoic acid
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Overview
Description
6,10,14,18-Eicosatetraenoic acid is a polyunsaturated fatty acid with a 20-carbon backbone and four double bonds. It belongs to the family of eicosatetraenoic acids, which are classified as polyunsaturated fatty acids (PUFAs). These compounds are essential for various biological processes and are found in some fungi, fish oils, and human and animal fat tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,10,14,18-Eicosatetraenoic acid can be synthesized through the elongation and desaturation of shorter essential fatty acids, such as linoleic acid . The process involves multiple steps, including the introduction of double bonds at specific positions along the carbon chain. This can be achieved through enzymatic desaturation and elongation reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of microorganisms, such as fungi, that are capable of producing high yields of the compound. For example, mutants of the fungus Mortierella alpina have been employed to produce large amounts of this compound due to the expression of an ω-3-desaturase gene .
Chemical Reactions Analysis
Types of Reactions
6,10,14,18-Eicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The oxidation of this compound is typically catalyzed by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Reduction: Reduction reactions can convert the double bonds in this compound to single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as hydroxyl or amino groups.
Major Products
The major products formed from these reactions include hydroxyeicosatetraenoic acids (HETEs), leukotrienes, and prostaglandins . These compounds play crucial roles in various physiological processes, including inflammation and immune response.
Scientific Research Applications
6,10,14,18-Eicosatetraenoic acid has numerous scientific research applications across various fields:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds, including eicosanoids.
Biology: The compound is studied for its role in cell signaling and regulation of inflammatory responses.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
6,10,14,18-Eicosatetraenoic acid exerts its effects through the production of eicosanoids, which are signaling molecules involved in various biological processes. The compound is metabolized by enzymes such as COX and LOX to produce eicosanoids, which then bind to specific receptors on target cells . This binding triggers a cascade of signaling events that regulate inflammation, immune response, and other physiological functions .
Comparison with Similar Compounds
6,10,14,18-Eicosatetraenoic acid is similar to other polyunsaturated fatty acids, such as arachidonic acid and eicosapentaenoic acid (EPA). it has unique properties that distinguish it from these compounds:
Arachidonic Acid: Both are eicosatetraenoic acids, but arachidonic acid is an ω-6 fatty acid, while this compound is an ω-3 fatty acid.
Eicosapentaenoic Acid (EPA): EPA is an ω-3 fatty acid with five double bonds, whereas this compound has four double bonds.
Similar Compounds
- Arachidonic Acid
- Eicosapentaenoic Acid (EPA)
- Docosahexaenoic Acid (DHA)
- Linoleic Acid
- Alpha-Linolenic Acid (ALA)
These compounds share structural similarities but differ in the number and position of double bonds, as well as their biological functions .
Properties
CAS No. |
854251-31-3 |
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Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(6E,10E,14E,18E)-icosa-6,10,14,18-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-3,6-7,10-11,14-15H,4-5,8-9,12-13,16-19H2,1H3,(H,21,22)/b3-2+,7-6+,11-10+,15-14+ |
InChI Key |
GBSVAUZPMIQVJE-OSWCZRQLSA-N |
Isomeric SMILES |
C/C=C/CC/C=C/CC/C=C/CC/C=C/CCCCC(=O)O |
Canonical SMILES |
CC=CCCC=CCCC=CCCC=CCCCCC(=O)O |
Origin of Product |
United States |
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